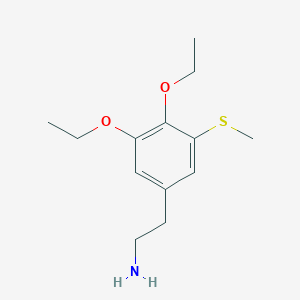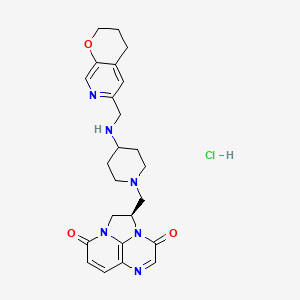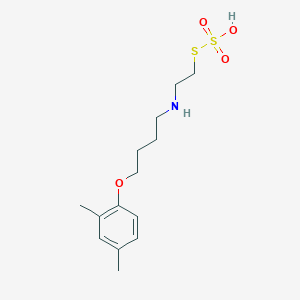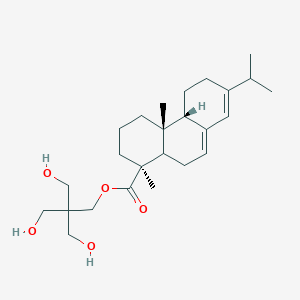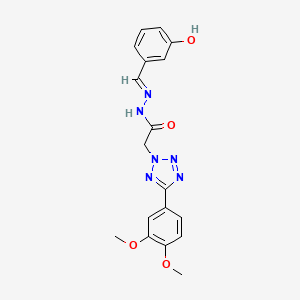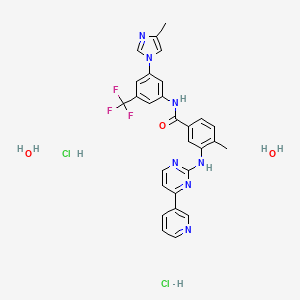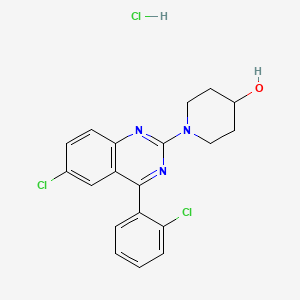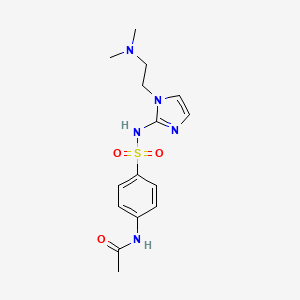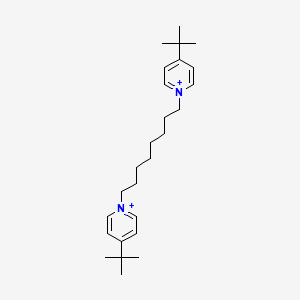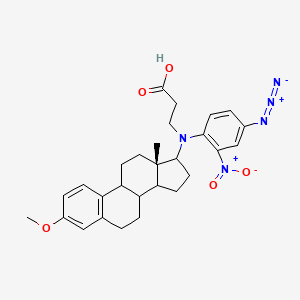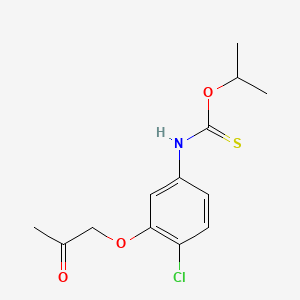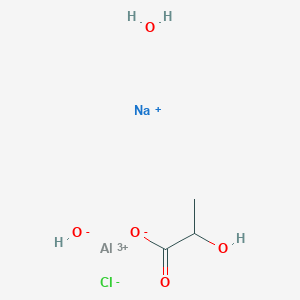
Sodium aluminum chlorohydroxy lactate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium aluminum chlorohydroxy lactate is a compound commonly used in cosmetic products, particularly in antiperspirants and deodorants. It is known for its ability to reduce perspiration and mask unpleasant body odors. The compound is a combination of sodium, aluminum, hydroxy groups, and lactate, which is a salt or ester of lactic acid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of sodium lactate, a key component, involves the ester-salt method using edible lactic acid or refined lactic acid as raw material. The process includes mixing raw lactic acid with methanol, ethanol, or butanol, followed by esterification at a certain temperature and pressure to obtain lactate. This lactate is then saponified with sodium carbonate or sodium hydroxide to produce sodium lactate .
Industrial Production Methods: Industrial production of sodium aluminum chlorohydroxy lactate involves combining sodium lactate with aluminum salts under controlled conditions. The process ensures the formation of a stable compound that can be used in various applications, particularly in cosmetics .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium aluminum chlorohydroxy lactate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized under specific conditions.
Reduction: Aluminum ions can participate in reduction reactions.
Substitution: The lactate component can undergo substitution reactions with other chemical groups.
Common Reagents and Conditions:
Oxidation: Requires oxidizing agents such as hydrogen peroxide.
Reduction: Involves reducing agents like sodium borohydride.
Substitution: Utilizes reagents like halogens or other nucleophiles.
Major Products: The major products formed from these reactions include oxidized lactate derivatives, reduced aluminum complexes, and substituted lactate compounds .
Wissenschaftliche Forschungsanwendungen
Sodium aluminum chlorohydroxy lactate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies related to cellular processes and enzyme activities.
Medicine: Investigated for its potential use in drug delivery systems and as an antiperspirant in medical treatments.
Industry: Widely used in the cosmetic industry for its antiperspirant and deodorant properties.
Wirkmechanismus
The compound exerts its effects primarily through the aluminum ions, which block sweat ducts and form aggregates with sweat proteins. This action reduces perspiration by creating a membrane that prevents sweat from reaching the skin surface. Additionally, the lactate component helps in maintaining skin pH and provides moisturizing effects .
Vergleich Mit ähnlichen Verbindungen
Aluminum Chlorohydrate: Another aluminum-based compound used in antiperspirants.
Sodium Lactate: A simpler form used in various industries.
Aluminum Hydroxychloride: Similar in structure and function to sodium aluminum chlorohydroxy lactate.
Uniqueness: this compound is unique due to its combination of sodium, aluminum, hydroxy groups, and lactate, which provides a balanced effect of reducing perspiration while maintaining skin health. Its specific formulation makes it more effective and less irritating compared to other similar compounds .
Eigenschaften
CAS-Nummer |
8038-93-5 |
|---|---|
Molekularformel |
C3H8AlClNaO5+ |
Molekulargewicht |
209.52 g/mol |
IUPAC-Name |
aluminum;sodium;2-hydroxypropanoate;chloride;hydroxide;hydrate |
InChI |
InChI=1S/C3H6O3.Al.ClH.Na.2H2O/c1-2(4)3(5)6;;;;;/h2,4H,1H3,(H,5,6);;1H;;2*1H2/q;+3;;+1;;/p-3 |
InChI-Schlüssel |
YAKZEVHORUHNLS-UHFFFAOYSA-K |
Kanonische SMILES |
CC(C(=O)[O-])O.O.[OH-].[Na+].[Al+3].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


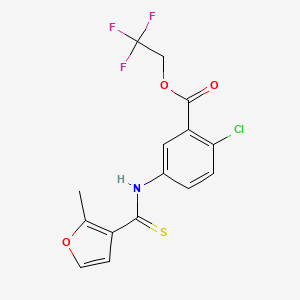
![4-[4-[5-[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]-1,3-pentadienyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid](/img/structure/B12772584.png)

